molecular formula C42H53Fe2NP2 B6336362 1-{[(R)-Ferrocenyl-2-(S)-ethyl-1-dimethylamino) phenyl]-(R)-phosphino}-1'- dicyclohexylphosphinoferrocene, 97% Chenphos CAS No. 1036373-39-3

1-{[(R)-Ferrocenyl-2-(S)-ethyl-1-dimethylamino) phenyl]-(R)-phosphino}-1'- dicyclohexylphosphinoferrocene, 97% Chenphos

Cat. No. B6336362
CAS RN: 1036373-39-3
M. Wt: 745.5 g/mol
InChI Key: RZHRELGUZPHGAM-OOGDEREYSA-N
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Description

1-{[(R)-Ferrocenyl-2-(S)-ethyl-1-dimethylamino) phenyl]-(R)-phosphino}-1'- dicyclohexylphosphinoferrocene, 97% Chenphos is a useful research compound. Its molecular formula is C42H53Fe2NP2 and its molecular weight is 745.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{[(R)-Ferrocenyl-2-(S)-ethyl-1-dimethylamino) phenyl]-(R)-phosphino}-1'- dicyclohexylphosphinoferrocene, 97% Chenphos is 745.235196 g/mol and the complexity rating of the compound is 556. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-{[(R)-Ferrocenyl-2-(S)-ethyl-1-dimethylamino) phenyl]-(R)-phosphino}-1'- dicyclohexylphosphinoferrocene, 97% Chenphos suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{[(R)-Ferrocenyl-2-(S)-ethyl-1-dimethylamino) phenyl]-(R)-phosphino}-1'- dicyclohexylphosphinoferrocene, 97% Chenphos including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Catalysis

Ferrocene-based chiral ligands, including those similar in structure or concept to Chenphos, are pivotal in asymmetric catalysis. These compounds leverage the unique electronic and spatial properties of ferrocene to induce stereochemical control in various synthetic transformations. For instance, chiral ferrocene derivatives have been identified as privileged ligand classes for asymmetric transition metal-catalyzed reactions. Hetero-bidentate ligands that feature phosphorus alongside other donor atoms create additional asymmetry around the metal center, enhancing stereoinduction. This approach has been fruitful in developing highly efficient catalysts for asymmetric synthesis, demonstrating the importance of such ligands in creating chiral centers in organic molecules (Š. Tomá et al., 2014).

Organometallic Chemistry

In organometallic chemistry, ferrocene and its derivatives, including phosphine-based systems, play a crucial role in forming stable complexes with transition metals. These complexes exhibit diverse reactivity and have applications in catalysis, materials science, and as intermediates in organic synthesis. The synthesis of some ferrocene-containing antibiotics highlights the incorporation of ferrocenyl groups into bioactive molecules, providing a unique approach to drug design and functional materials development (D. Scutaru et al., 1993).

Material Science and Electrochemistry

Ferrocene compounds, including those related to Chenphos, have also found applications in material science and electrochemistry. They contribute to the development of novel materials with unique electronic, magnetic, and optical properties. For example, the study of Rh(I) complexes in catalysis over the past five years has shown significant interest in ferrocene derivatives for the synthesis of new, efficient, and selective preformed rhodium catalysts, indicating the ongoing potential for ferrocene-based ligands in enhancing catalytic processes (S. Medici et al., 2021).

properties

IUPAC Name

cyclopenta-1,3-diene;(1R)-1-[2-[cyclopenta-2,4-dien-1-yl(phenyl)phosphanyl]cyclopenta-2,4-dien-1-yl]-N,N-dimethylethanamine;dicyclohexyl(cyclopenta-2,4-dien-1-yl)phosphane;iron(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22NP.C17H26P.C5H5.2Fe/c1-16(21(2)3)19-14-9-15-20(19)22(18-12-7-8-13-18)17-10-5-4-6-11-17;1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-2-4-5-3-1;;/h4-16H,1-3H3;7-8,13-16H,1-6,9-12H2;1-5H;;/q-2;2*-1;2*+2/t16-,22?;;;;/m1..../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHRELGUZPHGAM-OOGDEREYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC([C-]1C=CC=C1P([C-]2C=CC=C2)C3=CC=CC=C3)N(C)C.C1CCC(CC1)P(C2CCCCC2)[C-]3C=CC=C3.[CH-]1C=CC=C1.[Fe+2].[Fe+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C-]1C=CC=C1P([C-]2C=CC=C2)C3=CC=CC=C3)N(C)C.C1CCC(CC1)P(C2CCCCC2)[C-]3C=CC=C3.[CH-]1C=CC=C1.[Fe+2].[Fe+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H53Fe2NP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746440
Record name Iron(2+) cyclopenta-2,4-dien-1-ide 2-[(cyclopenta-2,4-dien-1-id-1-yl)(phenyl)phosphanyl]-1-[(1R)-1-(dimethylamino)ethyl]cyclopenta-2,4-dien-1-ide 1-(dicyclohexylphosphanyl)cyclopenta-2,4-dien-1-ide (2/1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

745.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(R)-Ferrocenyl-2-(S)-ethyl-1-dimethylamino) phenyl]-(R)-phosphino}-1'-dicyclohexylphosphinoferrocene

CAS RN

952586-19-5
Record name Iron(2+) cyclopenta-2,4-dien-1-ide 2-[(cyclopenta-2,4-dien-1-id-1-yl)(phenyl)phosphanyl]-1-[(1R)-1-(dimethylamino)ethyl]cyclopenta-2,4-dien-1-ide 1-(dicyclohexylphosphanyl)cyclopenta-2,4-dien-1-ide (2/1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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